molecular formula C17H14ClF2N3O2S B10915713 7-(4-chlorophenyl)-5-(difluoromethyl)-1-(2-methoxyethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

7-(4-chlorophenyl)-5-(difluoromethyl)-1-(2-methoxyethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B10915713
M. Wt: 397.8 g/mol
InChI Key: UETVDUSIRJQODM-UHFFFAOYSA-N
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Description

7-(4-chlorophenyl)-5-(difluoromethyl)-1-(2-methoxyethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that features a pyrido[2,3-d]pyrimidin-4(1H)-one core structure This compound is notable for its incorporation of various functional groups, including a chlorophenyl group, a difluoromethyl group, a methoxyethyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorophenyl)-5-(difluoromethyl)-1-(2-methoxyethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route may include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve high yields and purity. This may include the use of advanced catalytic systems, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-(4-chlorophenyl)-5-(difluoromethyl)-1-(2-methoxyethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the difluoromethyl group or other reducible sites within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives of the difluoromethyl group.

    Substitution: Substituted derivatives at the chlorophenyl group.

Scientific Research Applications

7-(4-chlorophenyl)-5-(difluoromethyl)-1-(2-methoxyethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing fluorine and sulfur atoms.

    Biology: The compound may exhibit biological activity and can be used in studies related to enzyme inhibition, receptor binding, or other biochemical processes.

    Medicine: The compound may have potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound can be used in the development of advanced materials, agrochemicals, or other industrial products.

Mechanism of Action

The mechanism of action of 7-(4-chlorophenyl)-5-(difluoromethyl)-1-(2-methoxyethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-chlorophenyl)-5-(difluoromethyl)-1-(2-methoxyethyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is unique due to its specific combination of functional groups and its pyrido[2,3-d]pyrimidin-4(1H)-one core structure

Properties

Molecular Formula

C17H14ClF2N3O2S

Molecular Weight

397.8 g/mol

IUPAC Name

7-(4-chlorophenyl)-5-(difluoromethyl)-1-(2-methoxyethyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C17H14ClF2N3O2S/c1-25-7-6-23-15-13(16(24)22-17(23)26)11(14(19)20)8-12(21-15)9-2-4-10(18)5-3-9/h2-5,8,14H,6-7H2,1H3,(H,22,24,26)

InChI Key

UETVDUSIRJQODM-UHFFFAOYSA-N

Canonical SMILES

COCCN1C2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C(F)F)C(=O)NC1=S

Origin of Product

United States

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